N-(tert-butyl)-3,4-difluorobenzenesulfonamide

Medicinal Chemistry Enzyme Inhibition Steroid Sulfatase

Researchers requiring a potent, selective steroid sulfatase (STS) inhibitor for hormone-dependent cancer studies often face supply chain delays. N-(tert-butyl)-3,4-difluorobenzenesulfonamide (CAS 898075-45-1) directly addresses this with proven picomolar potency (IC50 0.0500 nM) and the distinct 3,4-difluoro substitution that enhances target engagement. • Picomolar STS inhibition validated in cellular assays (HEK293). • Unique 3,4-difluoro pattern supports membrane permeability (cLogP 2.04, TPSA 46.17 Ų). • ≥98% purity ensures reproducible SAR and library synthesis. • Standard research quantities available with fast global shipping.

Molecular Formula C10H13F2NO2S
Molecular Weight 249.28 g/mol
Cat. No. B5773515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(tert-butyl)-3,4-difluorobenzenesulfonamide
Molecular FormulaC10H13F2NO2S
Molecular Weight249.28 g/mol
Structural Identifiers
SMILESCC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1)F)F
InChIInChI=1S/C10H13F2NO2S/c1-10(2,3)13-16(14,15)7-4-5-8(11)9(12)6-7/h4-6,13H,1-3H3
InChIKeySWUNYUQRMUULJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(tert-butyl)-3,4-difluorobenzenesulfonamide: High-Purity Building Block


N-(tert-butyl)-3,4-difluorobenzenesulfonamide (CAS: 898075-45-1) is a fluorinated secondary sulfonamide featuring a tert-butyl group and a 3,4-difluorophenyl ring . It is available at ≥98% purity for research applications . Its structural features—a lipophilic tert-butyl group (C log P ~2.04 ) and the specific 3,4-difluoro substitution pattern—distinguish it within the class of benzenesulfonamide derivatives.

High-purity fluorinated building block
Distinct 3,4-difluoro substitution pattern
Supports enzyme inhibition and SAR studies

N-(tert-butyl)-3,4-difluorobenzenesulfonamide: Substitution Specificity


Subtle changes in fluorine substitution on the benzenesulfonamide core can drastically alter physicochemical properties and biological target engagement. The 3,4-difluoro pattern in this compound modifies electronic distribution and lipophilicity compared to unsubstituted or mono-fluorinated analogs, which impacts membrane permeability and binding affinity . For instance, in steroid sulfatase (STS) inhibition assays, this specific derivative demonstrates picomolar potency [1], a characteristic unlikely to be shared by structurally similar but differently substituted compounds. This evidence underscores that simple 'class' substitution without precise comparative data is scientifically untenable.

  • Fluorine substitution pattern alters electronic and lipophilic profile vs. unsubstituted analogs
  • 3,4-difluoro arrangement may not transfer to other regioisomers or mono-fluoro derivatives
  • Potency and target engagement are sensitive to precise fluorination; class substitution not supported

N-(tert-butyl)-3,4-difluorobenzenesulfonamide: Comparative Evidence


Picomolar Steroid Sulfatase Inhibition

N-(tert-butyl)-3,4-difluorobenzenesulfonamide demonstrates exceptional inhibitory potency against steroid sulfatase (STS) with an IC50 of 0.0500 nM in HEK293 cells [1]. This potency is over 2,000-fold greater than the next most potent sulfonamide derivative reported in the same assay system (BDBM50541451, IC50 = 110 nM) [2]. The precise fluorination pattern is hypothesized to contribute to this enhanced binding affinity, providing a clear quantitative advantage over other benzenesulfonamides.

STS Inhibition
Head-to-head
IC50: 0.0500 nM (Target) vs. 110 nM (Comparator)
Reported 2,200-fold difference
Supports target engagement studies in STS models
HEK293 cell assay; data to verify
Medicinal Chemistry Enzyme Inhibition Steroid Sulfatase

Lipophilicity and Membrane Permeability

The calculated partition coefficient (cLogP) for N-(tert-butyl)-3,4-difluorobenzenesulfonamide is 2.04 . This represents a significant increase in lipophilicity compared to the unsubstituted analog, N-tert-butylbenzenesulfonamide, which has a reported LogP of 2.15 (LogSW -2.59) . While the unsubstituted analog appears slightly more lipophilic by LogP, the presence of the two fluorine atoms in the target compound may provide a more favorable balance between lipophilicity and aqueous solubility, as suggested by its topological polar surface area (TPSA) of 46.17 Ų . This balance is crucial for passive diffusion across biological membranes.

Lipophilicity Profile
Data to verify
cLogP = 2.04, TPSA = 46.17 Ų
May support membrane permeability assessment
Computational estimate; requires experimental confirmation
ADME Physicochemical Properties Drug Design

Carbonic Anhydrase Isoform Selectivity

Fluorinated benzenesulfonamides, as a class, are known for their ability to achieve isoform-selective inhibition of carbonic anhydrases (CAs) [1]. A patent application (EP2914583) specifically claims fluorinated benzenesulfonamides as inhibitors of carbonic anhydrase, highlighting the utility of fluorine substitution for modulating isoform selectivity [2]. While direct comparative data for N-(tert-butyl)-3,4-difluorobenzenesulfonamide against specific CA isoforms is not available, the 3,4-difluoro pattern is a key structural motif in this class for achieving high affinity and selectivity over off-target CAs, as established in related work [1].

CA Isoform Selectivity
Class-level inference
Fluorinated benzenesulfonamide class known for CA inhibition
Entry point for SAR exploration; no direct data
Review of class-level evidence; specific validation needed
Carbonic Anhydrase Isoform Selectivity Medicinal Chemistry

High Purity and Reproducibility

The compound is commercially available with a high purity specification of ≥98% (HPLC) . This level of purity is essential for ensuring that biological activity data is not confounded by impurities. While many sulfonamide analogs are also available at high purity, the specific 3,4-difluoro substitution on this scaffold can be challenging to synthesize and purify, making the reliable sourcing of a high-purity standard a critical factor for procurement.

Purity Specification
Data to verify
≥98% (HPLC)
Reduces impurity-related assay variability
Commercially sourced; lot-specific COA review recommended
Synthetic Chemistry Compound Sourcing Reproducibility

N-(tert-butyl)-3,4-difluorobenzenesulfonamide: Application Scenarios


Steroid Sulfatase Inhibitors for Oncology

Given its picomolar IC50 (0.0500 nM) against steroid sulfatase [1], this compound is an ideal starting point for medicinal chemistry campaigns aimed at creating novel therapeutics for hormone-dependent cancers. Its exceptional potency in a cellular context (HEK293) validates its use as a tool compound to study STS biology and as a lead for further optimization to improve drug-like properties.

Carbonic Anhydrase Isoform Selectivity

As a member of the class of fluorinated benzenesulfonamides known for carbonic anhydrase inhibition [1], this compound can be used to explore structure-activity relationships (SAR) for CA isoforms. Its specific 3,4-difluoro substitution pattern is a key variable in designing selective inhibitors for therapeutic applications in glaucoma, edema, and cancer.

Fluorinated Sulfonamide Libraries for Screening

The compound's unique physicochemical properties (cLogP = 2.04, TPSA = 46.17 Ų) [1] make it a valuable building block for synthesizing diverse, fluorine-containing small molecule libraries. These libraries can be screened against a wide range of biological targets to identify new hits with favorable ADME profiles, leveraging the 'fluorine effect' on membrane permeability and metabolic stability.

Application
Selection Property
Validation Focus
STS inhibitor research
STS enzyme inhibition context
Target engagement and pathway studies
Carbonic anhydrase SAR exploration
Fluorinated benzenesulfonamide scaffold
Isoform selectivity profiling
Fluorinated library synthesis
Calculated ADME-related properties
Membrane permeability and metabolic stability screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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